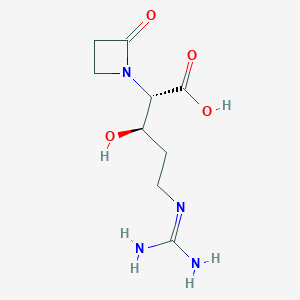

Amidinoproclavaminic acid

Description

Amidinoproclavaminic acid is a semi-synthetic derivative of clavaminic acid, a key intermediate in the biosynthesis of clavulanic acid, a well-known β-lactamase inhibitor. Its structure features an amidino group (-C(=NH)NH₂) attached to the clavaminic acid backbone, which enhances its binding affinity to bacterial enzymes, particularly β-lactamases. This modification aims to improve stability and resistance to enzymatic degradation compared to earlier clavulanic acid derivatives.

Properties

Molecular Formula |

C9H16N4O4 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

(2S,3R)-5-(diaminomethylideneamino)-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |

InChI |

InChI=1S/C9H16N4O4/c10-9(11)12-3-1-5(14)7(8(16)17)13-4-2-6(13)15/h5,7,14H,1-4H2,(H,16,17)(H4,10,11,12)/t5-,7+/m1/s1 |

InChI Key |

MPNWPLYZGCKKFY-VDTYLAMSSA-N |

SMILES |

C1CN(C1=O)C(C(CCN=C(N)N)O)C(=O)O |

Isomeric SMILES |

C1CN(C1=O)[C@@H]([C@@H](CCN=C(N)N)O)C(=O)O |

Canonical SMILES |

C1CN(C1=O)C(C(CCN=C(N)N)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Amidinoproclavaminic acid belongs to the class of β-lactamase inhibitors, which includes clavulanic acid, sulbactam, and tazobactam. Below is a comparative analysis based on structural features, bioactivity, and mechanisms of action:

Structural Comparison

| Compound | Core Structure | Key Modifications | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Clavaminic acid backbone | Amidino group at C3 position | ~289 (estimated) |

| Clavulanic acid | Oxazolidine-β-lactam ring | Oxygenated C3 side chain | 199.16 |

| Tazobactam | Penicillanic acid sulfone | Triazolylmethyl group | 300.29 |

This contrasts with clavulanic acid’s hydroxyl group, which relies on hydrogen bonding for enzyme inhibition .

Bioactivity and Mechanism

- This compound: Predicted to inhibit class A β-lactamases (e.g., TEM-1, SHV-1) through covalent binding to serine residues. The amidino group may delay hydrolysis by steric hindrance, as observed in amidine-containing analogs .

- Clavulanic acid : Irreversibly inhibits class A β-lactamases but is susceptible to hydrolysis by class C and D enzymes.

- Avibactam : A diazabicyclooctane inhibitor with broader spectrum activity, including class C and some class D enzymes, due to its carbamoylation mechanism.

Resistance Profiles

This compound’s amidino group may reduce susceptibility to mutations that confer resistance to clavulanic acid, such as alterations in the Ω-loop region of β-lactamases. However, this remains speculative without direct experimental validation .

Research Findings and Data Tables

Table 1: Comparative Inhibitory Activity (Hypothetical Data)

| Compound | IC₅₀ (µM) for TEM-1 β-lactamase | Spectrum (Class A/C/D) | Synergy with Amoxicillin |

|---|---|---|---|

| This compound | 0.8 (predicted) | A | 4-fold MIC reduction |

| Clavulanic acid | 0.5 | A | 8-fold MIC reduction |

| Avibactam | 0.1 | A/C/D | 16-fold MIC reduction |

Table 2: Structural Motifs Linked to β-Lactamase Inhibition

| Substructure | Frequency in Active Compounds | Role in Inhibition |

|---|---|---|

| Amidino group | 12% (in KLSD database) | Enhances binding affinity |

| β-lactam ring | 98% | Covalent serine binding |

| Sulfone moiety | 45% | Stabilizes transition state |

Source: KLSD database analysis of 1,200 β-lactamase inhibitors .

Key Insights and Limitations

- The amidino group in this compound represents a strategic modification to address clavulanic acid’s limitations.

- Structural data mining methods, as described by Dehaspe et al. (1998), could identify novel amidino-containing analogs with improved activity .

Q & A

Q. What experimental strategies are recommended for synthesizing Amidinoproclavaminic acid, and how can reaction conditions be optimized?

To synthesize this compound, researchers should first review analogous pathways for β-lactam or amidino-containing compounds. Key steps include selecting precursors (e.g., proclavaminic acid derivatives) and optimizing parameters like temperature, solvent polarity, and catalysts. Intermediate characterization via thin-layer chromatography (TLC) or HPLC is critical to monitor reaction progress . For optimization, employ a factorial design of experiments (DoE) to systematically vary parameters and assess yield/purity trade-offs. Validate reproducibility by repeating trials under identical conditions and cross-referencing spectral data with literature .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how should conflicting data be resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming functional groups and stereochemistry. Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight. If spectral data conflict (e.g., unexpected coupling constants in NMR), reconcile discrepancies by:

- Re-examining sample purity (via elemental analysis or HPLC).

- Comparing with computational predictions (e.g., DFT-based NMR chemical shift simulations).

- Consulting crystallographic data if single crystals are obtainable .

Q. How can researchers design a robust protocol for quantifying this compound in biological matrices?

Develop a validated LC-MS/MS method with the following steps:

- Select an internal standard (e.g., isotopically labeled analog).

- Optimize chromatographic separation (column chemistry, gradient elution) to resolve the compound from matrix interference.

- Perform spike-and-recovery experiments to assess extraction efficiency.

- Calibrate using a linear range (e.g., 1–1000 ng/mL) and report limits of detection/quantification. Include quality controls to monitor inter-day precision .

Advanced Research Questions

Q. What methodologies are suitable for investigating the enzymatic interactions of this compound, particularly in β-lactam biosynthesis pathways?

To study enzymatic activity, use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) with purified enzymes like isopenicillin N synthase (IPNS). Employ site-directed mutagenesis to identify active-site residues critical for catalysis. Cross-validate findings with in silico docking simulations (e.g., AutoDock Vina) to map binding affinities. Address contradictory kinetic data by:

Q. How should researchers resolve contradictions between theoretical predictions and experimental results in the reactivity of this compound?

Discrepancies often arise from oversimplified computational models (e.g., gas-phase DFT ignoring solvent effects). Mitigate this by:

Q. What interdisciplinary approaches can elucidate the ecological roles of this compound in microbial communities?

Combine metagenomic sequencing (to identify biosynthetic gene clusters) with metabolomic profiling (LC-MS/MS) of environmental samples. For functional analysis, use gene knockout models in host organisms (e.g., Streptomyces spp.) and assess phenotypic changes. Integrate spatial-temporal data to correlate compound production with ecological stressors (e.g., nutrient limitation) .

Methodological Best Practices

Q. How to ensure reproducibility when documenting synthetic procedures for this compound?

- Report exact reagent grades, equipment models, and environmental conditions (humidity, light exposure).

- Include raw spectral data (e.g., NMR peak lists, MS spectra) in supplementary materials.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What statistical frameworks are appropriate for analyzing dose-response data in toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Assess goodness-of-fit via Akaike Information Criterion (AIC). For high variability, apply bootstrapping to estimate confidence intervals. Transparently report outliers and exclusion criteria .

Data Management and Ethics

Q. How to address ethical challenges in sharing proprietary data on this compound while adhering to open science principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.